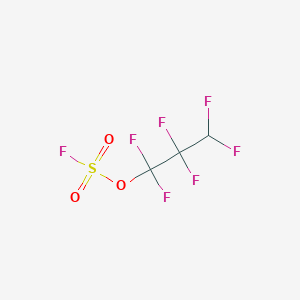
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methylsulfanyl, phenyl, and diethyl phosphate groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate typically involves the reaction of 2-chloro-1-phenylethenyl diethyl phosphate with a methylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure product. The use of automated systems ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its phosphate group.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The chloro and methylsulfanyl groups may also contribute to the binding affinity and specificity of the compound towards its target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-phenylethenyl diethyl phosphate
- 2-Chloro-2-(methylsulfanyl)-1-phenylethanol
- 2-Chloro-2-(methylsulfanyl)-1-phenylethyl acetate
Uniqueness
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is unique due to the presence of both the methylsulfanyl and diethyl phosphate groups, which provide distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
102881-88-9 |
|---|---|
Molecular Formula |
C13H18ClO4PS |
Molecular Weight |
336.77 g/mol |
IUPAC Name |
(2-chloro-2-methylsulfanyl-1-phenylethenyl) diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4PS/c1-4-16-19(15,17-5-2)18-12(13(14)20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
XLHKLGBOCXBOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(SC)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




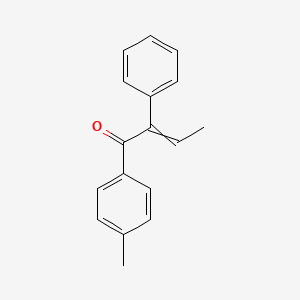
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

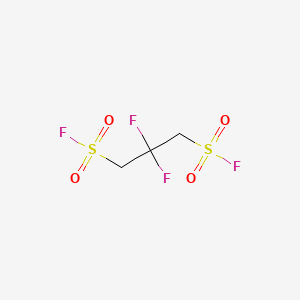
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

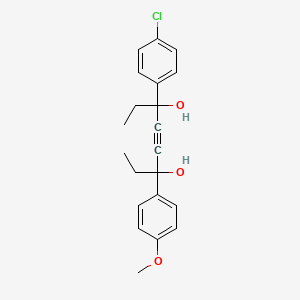
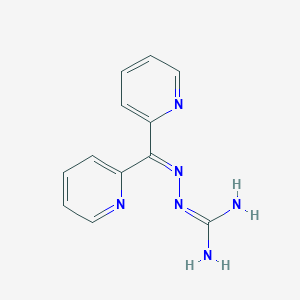
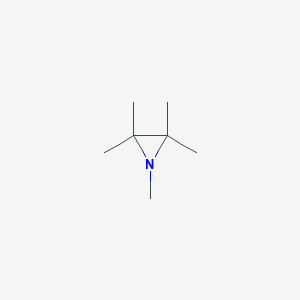
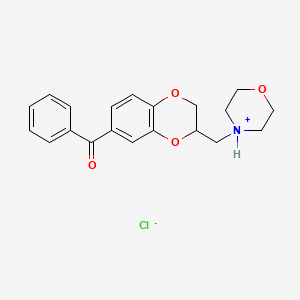
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
